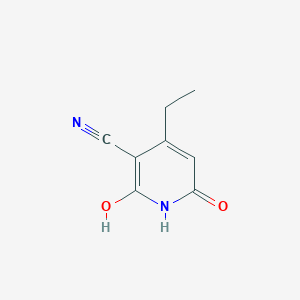

4-Ethyl-2,6-dihydroxynicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-2-5-3-7(11)10-8(12)6(5)4-9/h3H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMPZIYHTPLJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593369 | |

| Record name | 4-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-64-5 | |

| Record name | 4-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 2,6 Dihydroxynicotinonitrile

Established Synthesis Routes

The most logical and established approach for the synthesis of 4-Ethyl-2,6-dihydroxynicotinonitrile is through a variation of the Guareschi-Thorpe condensation. This classic reaction is a cornerstone in pyridine (B92270) synthesis and is well-suited for the construction of the target molecule's substituted dihydroxypyridine ring.

Discussion of Reported Preparations for this compound

Directly reported preparations for this compound are scarce in readily available scientific literature, suggesting it may be a novel compound or one that has not been extensively studied. However, the synthesis of structurally similar 4-alkyl-2,6-dihydroxypyridine-3-carbonitriles is well-documented, primarily through the Guareschi-Thorpe condensation. drugfuture.comresearchgate.netrsc.org This reaction typically involves the condensation of a β-ketoester with an active methylene (B1212753) compound, such as cyanoacetamide, in the presence of a basic catalyst. researchgate.net The reaction proceeds through a series of Knoevenagel condensation, Michael addition, and intramolecular cyclization steps to form the pyridine ring. The resulting product exists in tautomeric equilibrium between the dihydroxy and pyridone forms.

A plausible reaction scheme based on this established methodology would involve the condensation of ethyl 3-oxopentanoate (B1256331) with cyanoacetamide. The reaction is typically catalyzed by a base such as sodium ethoxide, piperidine (B6355638), or an ammonium (B1175870) salt like ammonium acetate. researchgate.net

Comparative Analysis of Precursor Utilization

The selection of precursors is critical for the successful synthesis of this compound.

Ethyl 3-oxopentanoate: This β-ketoester is the key precursor for introducing the ethyl group at the 4-position of the pyridine ring. Its reactivity is centered around the active methylene group and the ketone carbonyl, which are essential for the condensation and cyclization steps.

Cyanoacetamide: This compound serves as the nitrogen source for the pyridine ring and provides the nitrile group at the 3-position. Cyanoacetamide is a common and effective reagent in multicomponent reactions for the synthesis of various heterocyclic compounds. orgsyn.orgnih.govresearchgate.net

The choice of base and solvent can significantly influence the reaction yield and purity of the final product. Common bases include alkali metal alkoxides, amines, and ammonium salts. Solvents typically range from alcohols to aprotic polar solvents, and in some modern variations, the reaction can be carried out under solvent-free or aqueous conditions to enhance its green credentials. rsc.org

Novel Synthetic Route Development for this compound

While the Guareschi-Thorpe condensation provides a reliable route, the development of novel synthetic strategies can offer improvements in terms of efficiency, stereoselectivity, and substrate scope.

Exploration of Alternative Reactants and Reaction Conditions

The exploration of alternative reactants and conditions could lead to more efficient syntheses. This could involve:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. arkat-usa.org Applying this technique to the condensation of ethyl 3-oxopentanoate and cyanoacetamide could be a promising avenue for process optimization.

Alternative Catalysts: Investigating the use of novel catalysts, such as solid-supported catalysts or ionic liquids, could facilitate easier product purification and catalyst recycling, making the process more environmentally friendly and cost-effective.

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and scalability.

A hypothetical comparison of reaction conditions is presented in the table below:

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (for analogous reactions) |

| Sodium Ethoxide | Ethanol (B145695) | Reflux | 6-8 | 60-70 | researchgate.net |

| Piperidine | Ethanol | Reflux | 8-12 | 55-65 | researchgate.net |

| Ammonium Acetate | Acetic Acid | 120 | 4-6 | 65-75 | researchgate.net |

| Microwave (piperidine) | None | 100 | 0.25 | 70-80 | arkat-usa.org |

This table presents hypothetical data for the synthesis of this compound based on reported conditions for similar compounds.

Strategic Design for Stereoselective Synthesis

The structure of this compound itself is achiral. However, if chiral centers were to be introduced into the substituents, or if the synthesis were to proceed through a chiral intermediate, stereoselective synthesis would become a crucial consideration. For instance, if a chiral derivative were targeted, the use of chiral auxiliaries or catalysts could be employed to control the stereochemical outcome of the reaction. While not directly applicable to the parent compound, this remains a key area of modern synthetic chemistry for creating complex and biologically active molecules.

Process Optimization and Scalability Studies for this compound Synthesis

For the potential industrial application of this compound, process optimization and scalability are paramount. Key parameters for optimization would include:

Reactant Stoichiometry: Fine-tuning the molar ratios of the reactants and catalyst to maximize yield and minimize by-product formation.

Temperature and Reaction Time: Determining the optimal temperature and reaction time profile to ensure complete conversion without product degradation.

Work-up and Purification: Developing an efficient and scalable method for isolating and purifying the final product, potentially involving crystallization or chromatography.

The following table outlines a hypothetical study on the effect of catalyst concentration on reaction yield:

| Catalyst Concentration (mol%) | Yield (%) |

| 5 | 55 |

| 10 | 68 |

| 15 | 72 |

| 20 | 71 |

This table presents hypothetical data for the synthesis of this compound.

Influence of Solvents and Catalysts

The choice of solvent and catalyst plays a pivotal role in the outcome of chemical syntheses, directly impacting reaction rates, yields, and the formation of byproducts. In the synthesis of heterocyclic compounds, including nicotinonitrile derivatives, a wide array of solvents and catalysts are employed.

Solvents are selected based on their ability to dissolve reactants, their boiling points for temperature control, and their inertness or participation in the reaction mechanism. For instance, in related syntheses, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are often utilized. mdpi.commdpi.com The use of ethanol as a solvent has also been reported in the synthesis of similar heterocyclic structures, sometimes in reflux conditions. mdpi.com

Catalysts are crucial for accelerating reaction rates and enabling transformations that would otherwise be inefficient. Both acid and base catalysts are common. For example, p-Toluenesulfonic acid (PTSA) has been used as a catalyst in the Biginelli reaction to synthesize dihydropyrimidines, which are structurally related to dihydropyridines. mdpi.com Inorganic bases such as potassium carbonate and sodium carbonate are also frequently used, often in conjunction with a phase transfer catalyst like potassium iodide. mdpi.comgoogle.com Recent advancements have also focused on environmentally benign acid catalysts, including solid acids like zeolites and clays, as well as soluble catalysts that can be regenerated. nih.gov

Evaluation of Reaction Efficiencies and Yields

The efficiency of a synthetic route is primarily evaluated by its reaction yield, which is the amount of desired product obtained relative to the theoretical maximum. Optimizing reaction conditions is key to maximizing yields.

Factors such as reaction temperature and time are critical. For example, studies on the synthesis of oxazoline (B21484) derivatives showed that increasing the reaction temperature from 120 °C to 140 °C improved the yield, with an optimal time also identified to prevent yield reduction. beilstein-journals.org Similarly, the molar ratio of reactants can significantly affect the outcome. In some cases, using an excess of one reactant can drive the reaction to completion and improve the yield of the desired product. google.com

| Entry | Temperature (°C) | Time (min) | Reactant Ratio (A:B) | Solvent | Yield (%) |

| 1 | 120 | 30 | 1:1.2 | Dichloromethane | 64 |

| 2 | 130 | 30 | 1:1.2 | Dichloromethane | 68 |

| 3 | 140 | 30 | 1:1.2 | Dichloromethane | 70 |

| 4 | 130 | 20 | 1:1.2 | Dichloromethane | 71 |

| 5 | 130 | 10 | 1:1.2 | Dichloromethane | 66 |

| 6 | 130 | 20 | 1:1 | Dichloromethane | 69 |

| 7 | 130 | 20 | 1:1.5 | Dichloromethane | 70 |

| 8 | 130 | 20 | 1:1.2 | Toluene | 71 |

This table is a representative example based on similar synthetic optimizations and does not represent the actual synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex organic molecules.

Atom Economy and Waste Reduction Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org A high atom economy indicates that less waste is generated. The ideal atom economy is 100%, where all reactant atoms are found in the product. primescholars.com

To improve atom economy, synthetic strategies that minimize the formation of byproducts are favored. This includes addition reactions and rearrangements, which theoretically have 100% atom economy. primescholars.com In contrast, substitution and elimination reactions often generate stoichiometric amounts of waste products, leading to lower atom economy. rsc.org For instance, the Gabriel synthesis of amines is known for its poor atom economy due to the formation of significant phthalic acid-derived byproducts. primescholars.com

Development of Environmentally Benign Catalytic Systems

The development of environmentally friendly catalysts is a key focus of green chemistry. nih.gov The goal is to replace hazardous and polluting catalysts with safer and more sustainable alternatives. This includes the use of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). nih.gov Heterogeneous catalysts are easily separated from the reaction mixture by filtration, which simplifies product purification and allows for the catalyst to be reused. nih.gov

Examples of environmentally benign catalysts include:

Solid acids: Zeolites, clays, and metal oxides are robust and can often replace corrosive and difficult-to-handle liquid acids. nih.gov

Biocatalysts: Enzymes can operate under mild conditions (neutral pH, room temperature) and often exhibit high selectivity, reducing the formation of unwanted byproducts.

Organocatalysts: Small organic molecules can be used to catalyze reactions, avoiding the use of potentially toxic heavy metals. mdpi.com

The use of such catalytic systems not only reduces the environmental footprint of the synthesis but can also lead to improved efficiency and selectivity. nih.gov

Chemical Reactivity and Derivatization of 4 Ethyl 2,6 Dihydroxynicotinonitrile

Transformations of the Hydroxyl Groups at C-2 and C-6 Positions

The hydroxyl groups on the pyridine (B92270) ring of 4-ethyl-2,6-dihydroxynicotinonitrile are key to its derivatization. These groups can undergo several important reactions, including halogenation, etherification, esterification, and palladium-catalyzed cross-coupling, opening pathways to numerous novel compounds.

Halogenation Reactions, including Chlorination to 2,6-Dichloronicotinonitrile Derivatives

The hydroxyl groups of 2,6-dihydroxypyridine (B1200036) and its derivatives can be substituted with halogens, most notably chlorine, to yield 2,6-dihalopyridine compounds. wikipedia.orgresearchgate.net This transformation is a critical step in the synthesis of various specialty chemicals and pharmaceutical intermediates. indianastate.edunih.gov

The chlorination of a dihydroxypyridine core is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For instance, the synthesis of 2,6-dichloro-4-methylnicotinonitrile (B1293653) involves the reaction of a precursor with a mixture of these reagents. chemicalbook.comgoogle.com This type of reaction is fundamental in converting the hydroxyl functionalities into more versatile halide leaving groups, which can then be used in subsequent nucleophilic substitution or cross-coupling reactions. quimicaorganica.org

The introduction of halogen atoms at the C-2 and C-6 positions significantly alters the electronic properties of the pyridine ring, making it more susceptible to further chemical modifications. nih.govchemrxiv.orglibretexts.org

Table 1: Halogenation of Dihydroxypyridine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-substituted-2,6-dihydroxypyridine | POCl₃ / PCl₅ | 2,6-dichloro-4-substituted-pyridine | Chlorination |

| 2,6-dihydroxypyridine | N-Bromosuccinimide (NBS) | 2,6-dibromopyridine | Bromination |

Etherification and Esterification Reactions

The hydroxyl groups of this compound can also be converted into ethers and esters. These reactions provide a means to introduce a wide variety of organic moieties onto the pyridine scaffold, thereby modifying its physical and chemical properties.

Etherification reactions typically involve the deprotonation of the hydroxyl groups with a base to form alkoxides, which then react with an alkyl halide to form an ether. This process allows for the introduction of alkyl or aryl groups.

Esterification of pyridine carboxylic acids, a related class of compounds, is often carried out by reacting them with an alcohol in the presence of an acid catalyst. google.com While this compound is not a carboxylic acid, its hydroxyl groups can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. These ester derivatives are valuable as intermediates in organic synthesis. google.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.comnobelprize.org Once the hydroxyl groups of this compound are converted to halides (as described in section 3.1.1), these positions become active sites for various palladium-catalyzed reactions.

Common cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: This reaction pairs the dihalopyridine derivative with an organoboron compound to form a new C-C bond. mdpi.com

Sonogashira Coupling: This involves the coupling of the dihalide with a terminal alkyne, creating a C-C triple bond. sigmaaldrich.commdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the dihalide with an amine. libretexts.orgsigmaaldrich.com

Heck Coupling: This reaction forms a C-C bond between the dihalide and an alkene. sigmaaldrich.com

These reactions are highly versatile and allow for the synthesis of complex molecules with tailored properties. youtube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.com

Reactions Involving the Nitrile Group at the C-3 Position

The nitrile group (C≡N) at the C-3 position of this compound is another key site for chemical modification, offering pathways to various functional groups.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. ucalgary.ca This initial addition leads to an imine anion intermediate, which can then undergo further reactions. libretexts.org

Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add directly to the nitrile to form ketones after hydrolysis. Weaker nucleophiles, such as water or alcohols, typically require acid catalysis to activate the nitrile group for addition. ucalgary.ca

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This is a common transformation for nicotinonitrile derivatives. wikipedia.org

Hydrolysis to Carboxylic Acid: Complete hydrolysis, usually under strong acidic or basic conditions with heating, converts the nitrile group into a carboxylic acid group, yielding the corresponding nicotinic acid derivative.

Partial Hydrolysis to Amide (Amidation): Under milder conditions, it is often possible to stop the hydrolysis at the amide stage, forming a nicotinamide (B372718) derivative. wikipedia.org Enzymes, such as nitrilases, can also be used for the selective conversion of nitriles to amides, avoiding the further hydrolysis to the carboxylic acid. wikipedia.org

These transformations are valuable for synthesizing a range of biologically and medicinally important nicotinamide and nicotinic acid analogues. researchgate.netacs.orgnih.govresearchgate.net

Reduction Strategies for the Nitrile Group

The conversion of the nitrile group in this compound to an aminomethyl group is a key transformation for introducing a basic center and enabling further derivatization. Various reduction strategies applicable to aromatic and heterocyclic nitriles can be employed. The choice of reagent is crucial to ensure selectivity, avoiding the reduction of the pyridine ring or reactions with the hydroxyl groups.

Common methods for nitrile reduction involve catalytic hydrogenation or the use of chemical hydrides. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere is a widely used industrial method. However, the conditions might need to be carefully controlled to prevent over-reduction of the pyridine ring.

Chemical hydrides offer a milder alternative. Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. However, its high reactivity might lead to a lack of selectivity. A milder reagent such as sodium borohydride (B1222165) (NaBH₄) is generally not effective for nitrile reduction on its own but can be used in combination with catalysts like cobalt(II) chloride or nickel(II) chloride. researchgate.net Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), which are known to efficiently reduce nitriles. nih.gov

| Reagent/System | Conditions | Product | Notes |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas, pressure, solvent (e.g., EtOH, MeOH) | 4-Ethyl-2,6-dihydroxy-3-(aminomethyl)pyridine | Potential for pyridine ring reduction under harsh conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 4-Ethyl-2,6-dihydroxy-3-(aminomethyl)pyridine | Highly reactive, may lack selectivity. |

| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Methanol or ethanol (B145695) | 4-Ethyl-2,6-dihydroxy-3-(aminomethyl)pyridine | Milder conditions, improved selectivity. researchgate.net |

| Borane-Tetrahydrofuran (BH₃·THF) | THF, reflux | 4-Ethyl-2,6-dihydroxy-3-(aminomethyl)pyridine | Efficient and selective for nitrile reduction. |

Chemical Modifications of the Ethyl Group at the C-4 Position

The ethyl group at the C-4 position offers a site for further functionalization, allowing for the introduction of new pharmacophores or modification of the molecule's physicochemical properties.

The ethyl group can be a target for oxidation reactions, although this can be challenging without affecting other parts of the molecule. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the oxidation of the pyridine ring or other functional groups. More selective oxidation might be achieved using milder reagents or through biochemical routes. For instance, in related dihydropyridine (B1217469) systems, oxidation of the dihydropyridine ring to the corresponding pyridine is a common transformation. uchile.clnih.govresearchgate.netresearchgate.net While not directly targeting the ethyl group, this highlights the susceptibility of the core structure to oxidation.

Conversely, reduction of the ethyl group is not a typical transformation as it is already a saturated alkyl chain.

Selective functionalization of the ethyl group, for instance at the benzylic-like position (the CH₂ group), is a more plausible strategy. Free radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation could introduce a halogen, which can then be displaced by various nucleophiles to introduce a range of functional groups. However, the presence of the electron-rich dihydroxypyridine ring might lead to competitive aromatic halogenation.

Recent advances in C-H functionalization offer more direct routes. For example, Minisci-type reactions could potentially be adapted for the C-4 alkylation of pyridines, although this is typically performed on the pyridine ring itself. nih.gov

| Reaction Type | Reagents | Potential Product | Notes |

| Free Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or light | 4-(1-Bromoethyl)-2,6-dihydroxynicotinonitrile | Potential for competing aromatic halogenation. |

| Hydroxylation (via halogenation and substitution) | 1. NBS; 2. H₂O/OH⁻ | 4-(1-Hydroxyethyl)-2,6-dihydroxynicotinonitrile | Allows for further oxidation to a ketone. |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic substitution due to the presence of two powerful electron-donating hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions. In this case, the C-3 and C-5 positions are available for substitution.

Electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation can be envisioned. For instance, nitration of 6-hydroxy-2(1H)-pyridone occurs at the 3-position. rsc.org Given the structure of this compound, electrophilic attack would be expected to occur at the C-5 position, which is ortho to one hydroxyl group and para to the other.

Nucleophilic aromatic substitution is less likely on this electron-rich ring unless a leaving group is present.

| Reaction Type | Reagents | Expected Product | Notes |

| Nitration | HNO₃/H₂SO₄ | 4-Ethyl-2,6-dihydroxy-5-nitronicotinonitrile | The two hydroxyl groups strongly activate the ring towards electrophilic substitution. rsc.org |

| Halogenation | Br₂ in H₂O or Cl₂ | 4-Ethyl-2,6-dihydroxy-5-halonicotinonitrile | Milder conditions are likely sufficient due to the activated ring. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-Acyl-4-ethyl-2,6-dihydroxynicotinonitrile | The Lewis acid may complex with the pyridine nitrogen and hydroxyl groups, potentially deactivating the ring. |

Ring-Opening and Rearrangement Reactions of the this compound Core

The pyridine ring is generally stable, but under certain conditions, ring-opening reactions can occur, particularly with fused heterocyclic systems. For this compound, such reactions would likely require harsh conditions or specific reagents that can overcome the aromatic stability of the pyridine ring.

In some instances, nucleophilic attack on related heterocyclic systems can lead to ring-opening followed by recyclization to form a different heterocyclic core. For example, reactions of substituted pyranoquinolinediones with certain nucleophiles have been shown to result in ring transformation. researchgate.net While not directly analogous, these examples suggest that the core structure of this compound could potentially undergo rearrangement or ring-opening under specific conditions, for instance, with strong nucleophiles at high temperatures.

Rearrangement reactions such as the Baeyer-Villiger oxidation are typically associated with ketones and are not directly applicable to the pyridine core itself. wiley-vch.de However, if the ethyl group were oxidized to an acetyl group, subsequent reactions could be explored.

Due to the lack of specific literature on ring-opening and rearrangement reactions of this compound, any proposed transformation in this category would be highly speculative and would require experimental validation.

Applications of 4 Ethyl 2,6 Dihydroxynicotinonitrile As a Versatile Building Block

Synthesis of Advanced Heterocyclic Systems

The structural features of 4-Ethyl-2,6-dihydroxynicotinonitrile make it a prime candidate for the synthesis of a variety of complex heterocyclic structures, including fused polycyclic systems, as well as spiro and bridged compounds. The presence of hydroxyl, nitrile, and the pyridine (B92270) nitrogen atom provides multiple reaction handles for cyclization reactions.

Formation of Fused Polycyclic Heterocycles

The dihydroxypyridine nucleus of this compound is an excellent platform for the construction of fused heterocyclic systems. The hydroxyl groups can be readily converted into better leaving groups or can participate directly in condensation reactions with bifunctional reagents. For instance, reaction with α-halo esters followed by cyclization can lead to the formation of furo[2,3-b]pyridine (B1315467) derivatives. nih.gov Similarly, treatment with reagents like phosphorus oxychloride would yield a dichloro derivative, which can then undergo nucleophilic substitution with amines or hydrazines to form pyrido[2,3-d]pyrimidine (B1209978) or pyrazolo[3,4-b]pyridine systems, respectively. nih.gov

The nitrile group also serves as a key functional group for annulation reactions. It can participate in cyclizations with adjacent functional groups introduced onto the pyridine ring. For example, it is conceivable that the nitrile group could react with a neighboring amide or ester function, generated from the hydroxyl groups, to construct fused pyrimidinone or pyridone rings. The general reactivity of nicotinonitrile derivatives in forming fused systems is well-documented, often involving intramolecular cyclization or reactions with external reagents that bridge two positions on the pyridine ring. tandfonline.comresearchgate.net

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reagent(s) | Resulting Fused System (Hypothetical) |

| 1. POCl₃ 2. Hydrazine | Pyrazolo[3,4-b]pyridine |

| 1. Ethyl bromoacetate (B1195939) 2. Base-catalyzed cyclization | Furo[2,3-b]pyridine |

| 1. POCl₃ 2. Ammonium (B1175870) acetate | Pyrido[2,3-d]pyrimidine |

| Urea (B33335)/Thiourea | Pyrido[2,3-d]pyrimidinone/thione |

Construction of Spiro and Bridged Compounds

The construction of spirocyclic and bridged frameworks represents a significant challenge in synthetic chemistry, and pyridine derivatives have emerged as valuable precursors for such structures. nih.govnih.govmetu.edu.tr For this compound, the C4-ethyl group could be functionalized to introduce a tether for intramolecular cyclization, leading to spiro compounds. For instance, oxidation of the ethyl group to an acetyl group, followed by the introduction of a suitable side chain, could set the stage for a spirocyclization event.

A plausible strategy for creating spiro compounds involves the dearomatization of the pyridine ring. nih.gov While challenging, N-alkylation or N-acylation could activate the pyridine ring for subsequent intramolecular attack by a nucleophile tethered to the C4 position, potentially leading to dihydropyridine (B1217469) spirocycles. nih.gov The synthesis of spiro[indoline-pyridine] derivatives through cycloaddition reactions of activated pyridines has also been reported, suggesting that with appropriate functionalization, this compound could participate in similar transformations. acs.org

Bridged systems could be envisioned through reactions that connect the nitrogen atom with one of the ring carbons, or by bridging two of the ring carbons. This would likely require multi-step synthetic sequences to introduce the necessary tethers and functional groups.

Integration into Complex Organic Architectures

Beyond the synthesis of discrete heterocyclic systems, this compound can be integrated into larger and more complex organic architectures through multi-component reactions and as a precursor for supramolecular assemblies.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step. frontiersin.org Dihydropyridine derivatives are famously synthesized via the Hantzsch reaction, a classic MCR. nih.govijcrt.org While this compound is already a pyridine, its functional groups could allow it to act as a component in other types of MCRs.

For instance, the hydroxyl groups could participate in Passerini or Ugi reactions if the molecule is incorporated into a component bearing a carboxylic acid or an amine. More likely, the dihydroxypyridine core could be modified to create a novel starting material for MCRs. For example, the synthesis of polycyclic dihydropyridines has been achieved through MCRs, suggesting that derivatives of this compound could be employed in similar strategies to build molecular complexity. researchgate.net The presence of the nitrile group also opens up possibilities for its participation in MCRs that are known to involve malononitrile (B47326) or its derivatives. researchgate.net

Table 2: Potential Multi-Component Reactions Involving Derivatives of this compound

| MCR Type | Potential Role of the Compound/Derivative | Resulting Structure Type |

| Hantzsch-like | As a modified β-enaminone precursor | Highly substituted pyridines |

| Ugi/Passerini | As part of a carboxylic acid or amine component | Peptidomimetic structures |

| Biginelli-like | As a modified urea or β-dicarbonyl component | Dihydropyrimidinones |

Precursor for Supramolecular Assemblies

The pyridine nitrogen of this compound is a key feature that allows it to act as a ligand for metal ions, forming coordination complexes and supramolecular assemblies. oup.com The hydroxyl groups can also participate in hydrogen bonding, further directing the self-assembly process. By modifying the substituents, it is possible to tune the electronic and steric properties to control the geometry and stability of the resulting assemblies. acs.org

The formation of halogen-bonded networks and coordination polymers with pyridine derivatives has been extensively studied. acs.orgmdpi.com It is conceivable that this compound could be used to create one-, two-, or three-dimensional networks with interesting topologies and potential applications in materials science. The nitrile group could also be involved in coordination or further functionalized to introduce other binding sites. The synthesis of macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif highlights the potential for pyridine derivatives to form complex host-guest systems and self-assembled nanostructures. rsc.org Furthermore, pyridine derivatives have been incorporated into β-cyclodextrin assemblies to act as sensors for divalent cations. nih.gov

Contribution to Scaffold Diversity in Chemical Research (Generic Discussion)

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and approved drugs. rsc.orgresearchgate.netnih.govresearchgate.netrsc.org The functional group arrangement of this compound provides a unique starting point for the generation of diverse molecular scaffolds.

The ability to selectively functionalize the hydroxyl groups, the nitrile group, the pyridine nitrogen, and the ethyl group allows for the creation of a vast library of compounds with different three-dimensional shapes and pharmacophoric features. The synthesis of fused, spiro, and bridged systems from this precursor would introduce significant structural diversity, which is crucial for exploring new areas of chemical space in drug discovery and materials science. nih.gov

The incorporation of this scaffold into MCRs further amplifies its potential for generating diversity, as a single core structure can be combined with a wide variety of other inputs to rapidly produce a large number of complex and diverse products. frontiersin.org The inherent properties of the pyridine ring, such as its ability to engage in π-stacking and hydrogen bonding, also contribute to the diverse non-covalent interactions that can be exploited in the design of supramolecular structures and bioactive molecules. mdpi.com Ultimately, the synthetic versatility of this compound makes it a valuable tool for chemists seeking to generate novel molecular scaffolds with a wide range of potential applications.

In-Depth Analysis of this compound Reveals Limited Publicly Available Structural Data

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of detailed structural and spectroscopic data for the chemical compound this compound. Despite its availability from commercial suppliers, in-depth research concerning its three-dimensional molecular structure and spectroscopic characteristics appears to be limited or not publicly accessible. Consequently, a detailed article based on the requested outline focusing on X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry cannot be generated at this time.

The requested article structure necessitates specific experimental data that is currently unavailable in the public domain. This includes:

X-ray Crystallography Data: Information on the precise three-dimensional arrangement of atoms, bond lengths, and angles within the crystal lattice of this compound is not found in open literature. Such data is fundamental for determining the molecule's conformation and geometry. Similarly, analyses of intermolecular interactions, such as hydrogen bonding networks and crystal packing, which are derived from crystallographic studies, are also absent.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Data: While basic NMR is a standard characterization technique, advanced multi-dimensional NMR studies (like COSY, HSQC, HMBC) for this specific compound are not reported. These techniques are crucial for unambiguously assigning proton and carbon signals and elucidating the connectivity of the molecular structure. Furthermore, no studies on its solid-state NMR for polymorph characterization were identified.

High-Resolution Mass Spectrometry Data: Precise mass measurements from high-resolution mass spectrometry, which would confirm the elemental composition and provide insights into the compound's fragmentation patterns for structural verification, are not publicly documented.

While general principles and methodologies for these analytical techniques are well-established for a wide range of chemical compounds, applying them to this compound requires specific experimental investigation that has not been published. The creation of a scientifically accurate and informative article as per the detailed outline is therefore contingent on the future publication of such research.

Structural Characterization and Advanced Spectroscopic Analysis of 4 Ethyl 2,6 Dihydroxynicotinonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

A comprehensive analysis of the vibrational modes of 4-Ethyl-2,6-dihydroxynicotinonitrile is crucial for a detailed understanding of its molecular structure and the electronic environment of its functional groups. Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques for this purpose. While FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. The combination of these techniques provides a more complete picture of the vibrational framework of the molecule.

The molecular structure of this compound is characterized by several key functional groups: hydroxyl (-OH), nitrile (-C≡N), and an ethyl (-CH2CH3) substituent on a dihydroxypyridine ring. The tautomeric nature of the 2,6-dihydroxypyridine (B1200036) ring, which can exist in keto-enol forms, significantly influences the vibrational spectra.

Detailed Research Findings

Due to the highly specific nature of the compound "this compound," publicly available, detailed experimental FT-IR and Raman spectroscopic data are limited. However, the vibrational characteristics can be predicted and analyzed based on data from closely related substituted pyridine (B92270) and pyrimidine (B1678525) derivatives. Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used to predict and assign vibrational frequencies, providing a strong basis for interpreting experimental spectra. For instance, studies on related heterocyclic compounds have shown that theoretical calculations can produce vibrational spectra that show excellent agreement with experimental observations. nih.gov

The analysis of vibrational spectra for similar molecules typically involves the assignment of observed bands to specific vibrational modes, such as stretching, bending, and torsional motions of the molecular bonds. These assignments are often supported by potential energy distribution (PED) calculations.

FT-IR and Raman Data Tables

The following tables present a compilation of characteristic vibrational frequencies for the key functional groups within this compound. These values are based on established ranges for these functional groups and data from analogous molecular structures found in the literature.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2975 - 2850 | Medium |

| C≡N | Stretching | 2260 - 2240 | Medium to Weak |

| C=O | Stretching (from keto tautomer) | 1680 - 1650 | Strong |

| C=C, C=N | Ring Stretching | 1650 - 1450 | Medium to Strong |

| C-H (Aliphatic) | Bending | 1465 - 1370 | Medium |

| O-H | Bending | 1440 - 1395 | Medium |

| C-O | Stretching | 1260 - 1000 | Strong |

| C-C | Stretching | 1200 - 800 | Medium to Weak |

Table 2: Characteristic Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3400 - 3200 | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 2975 - 2850 | Strong |

| C≡N | Stretching | 2260 - 2240 | Strong |

| C=O | Stretching (from keto tautomer) | 1680 - 1650 | Medium |

| C=C, C=N | Ring Stretching | 1650 - 1450 | Strong |

| C-H (Aliphatic) | Bending | 1465 - 1370 | Medium |

| Ring | Breathing Mode | ~1000 | Strong |

| C-C | Stretching | 1200 - 800 | Medium |

The analysis of the vibrational spectra of related compounds, such as substituted quinolines and pyridines, provides a framework for understanding the expected spectral features of this compound. For example, the nitrile (C≡N) stretching vibration is typically a sharp and intense band in the Raman spectrum, making it a useful diagnostic peak. The hydroxyl (-OH) stretching vibrations are expected to appear as a broad band in the FT-IR spectrum, indicative of hydrogen bonding. The presence of bands corresponding to C=O stretching would confirm the existence of the keto tautomer of the dihydroxypyridine ring. The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry of 4 Ethyl 2,6 Dihydroxynicotinonitrile

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its chemical reactivity, stability, and physical properties. For 4-Ethyl-2,6-dihydroxynicotinonitrile, understanding its electronic structure is key to unlocking its chemical potential.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic parameters. tamu.eduijcce.ac.ir

These calculations would reveal the distribution of electron density, highlighting the electronegative regions around the nitrogen and oxygen atoms and the more electropositive areas of the molecule. The computed bond lengths and angles would provide a precise three-dimensional picture of the molecule. Furthermore, Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can offer a detailed description of the bonding within the molecule, including the nature of the hybrid orbitals and the extent of electron delocalization. ijcce.ac.ir

Illustrative Data Table: Calculated Geometrical Parameters for this compound (Hypothetical) This table presents hypothetical data based on typical values from DFT calculations on similar heterocyclic compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.375 | N1-C2-C3 | 120.5 |

| C2-O | 1.360 | C2-C3-C4 | 119.8 |

| C4-C(ethyl) | 1.510 | C3-C4-C5 | 119.2 |

| C3-C(nitrile) | 1.440 | C4-C(ethyl)-C(methyl) | 112.1 |

| C(nitrile)-N | 1.158 | C2-N1-C6 | 118.9 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxy-substituted pyridine (B92270) ring, while the LUMO would likely be centered on the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap would suggest higher reactivity. ijcce.ac.ir Computational studies on related nicotinonitrile derivatives have shown that the nature and position of substituents can significantly influence the energies of these frontier orbitals. researchgate.net

Illustrative Data Table: FMO Properties of this compound (Hypothetical) This table presents hypothetical data based on typical values from DFT calculations on similar heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is not static and can adopt various conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for predicting molecular behavior.

Investigation of Tautomeric Forms and Their Relative Stabilities

This compound can exist in several tautomeric forms due to the migration of protons between the oxygen and nitrogen atoms of the pyridine ring. The principal tautomers would include the dihydroxy form and various keto-enol forms. Computational studies are instrumental in determining the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomer, it is possible to predict which form is predominant under given conditions. Research on similar hydroxy-substituted pyridines and other heterocyclic systems has shown that the relative stability of tautomers can be significantly influenced by solvent effects.

Illustrative Data Table: Relative Energies of Tautomers of this compound (Hypothetical) This table presents hypothetical data based on typical values from computational studies on tautomerism in similar compounds.

| Tautomeric Form | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

| 2,6-dihydroxy | 0.00 | -5.20 |

| 2-hydroxy-6-keto | +3.50 | +1.50 |

| 2,6-diketo | +8.10 | +4.80 |

Rotational Barriers and Dynamic Processes

The ethyl group attached to the pyridine ring at the 4-position introduces a degree of rotational freedom. The rotation around the C4-C(ethyl) bond is associated with a specific energy barrier. Computational methods can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the transition states (highest energy) for rotation. This information is valuable for understanding the molecule's dynamic behavior and how it might interact with other molecules. The barriers to rotation are typically in the range of a few kcal/mol, indicating that at room temperature, the ethyl group is likely to be freely rotating.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from fundamental principles, providing a powerful tool for interpreting experimental spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra. nih.gov For this compound, TD-DFT calculations would predict the electronic transitions responsible for its absorption of light, indicating the wavelengths of maximum absorption (λmax). These calculations can help in understanding the electronic nature of the excited states.

Furthermore, by calculating the vibrational frequencies of the molecule, it is possible to simulate its infrared (IR) and Raman spectra. tamu.edu Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C≡N bond of the nitrile group or the O-H bonds of the hydroxyl groups. The calculated spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

Illustrative Data Table: Predicted Spectroscopic Data for this compound (Hypothetical) This table presents hypothetical data based on typical values from computational spectroscopy of similar compounds.

| Spectroscopic Property | Predicted Value |

| λmax (UV-Vis) | 285 nm, 340 nm |

| ν(C≡N) stretch (IR) | 2235 cm⁻¹ |

| ν(O-H) stretch (IR) | 3400-3600 cm⁻¹ (broad) |

| ν(C=C, C=N) ring stretch (IR) | 1550-1650 cm⁻¹ |

Computational NMR and IR Spectral Simulations

In the absence of experimentally determined spectra for this compound, computational simulations serve as a powerful predictive tool. Density Functional Theory (DFT) is a common method for geometry optimization and subsequent spectral prediction. researchgate.net For Nuclear Magnetic Resonance (NMR) simulations, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic shielding constants, which are then converted into chemical shifts. These theoretical shifts for ¹H and ¹³C nuclei would be benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS) to provide a predicted NMR spectrum.

Similarly, the simulation of its Infrared (IR) spectrum would involve calculating the vibrational frequencies and their corresponding intensities after a full geometry optimization of the molecule. This is typically achieved by computing the second derivatives of the energy with respect to the nuclear positions. The resulting theoretical spectrum, often scaled by an empirical factor to account for anharmonicity and other method-specific deviations, would show characteristic peaks for the O-H, C≡N, C-C, and C-H vibrational modes present in the molecule.

Table 1: Hypothetical Computational Parameters for NMR and IR Simulations of this compound

| Parameter | Computational Method | Basis Set | Application |

| Geometry Optimization | DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | Structural foundation |

| NMR Chemical Shifts | GIAO | e.g., 6-311++G(d,p) | ¹H and ¹³C NMR prediction |

| IR Frequencies | DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | Vibrational mode analysis |

UV-Vis Absorption and Fluorescence Characteristics

The electronic transitions of this compound, which govern its absorption and emission of light, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net By calculating the excitation energies and oscillator strengths, a theoretical Ultraviolet-Visible (UV-Vis) absorption spectrum can be generated. This would reveal the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π*. researchgate.net

Furthermore, computational methods can also be applied to study the molecule's potential fluorescence. After simulating the absorption to an excited state, the geometry of the molecule in this excited state can be optimized. The energy difference between the optimized excited state and the ground state would then correspond to the energy of the emitted photon, thus predicting the fluorescence spectrum.

Reaction Mechanism Studies via Computational Modeling

Elucidation of Transition States and Reaction Pathways

Computational modeling is instrumental in mapping out the potential reaction pathways for molecules like this compound. By proposing a reaction mechanism, for instance, its synthesis or degradation, computational chemists can identify the structures of transition states. A transition state is a high-energy, transient species that connects reactants and products. Locating these structures on the potential energy surface is a critical step in understanding how a reaction proceeds. Various algorithms can be used to search for transition states, followed by frequency calculations to confirm their identity (characterized by a single imaginary frequency).

Kinetic and Thermodynamic Parameters of Reactions

Once the reactants, transition states, and products of a reaction involving this compound have been computationally identified and their geometries optimized, a wealth of kinetic and thermodynamic data can be derived. The energy difference between the transition state and the reactants provides the activation energy, a key determinant of the reaction rate. By calculating the vibrational frequencies, it is also possible to compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for all species involved in the reaction. This allows for a comprehensive understanding of the reaction's spontaneity and energy profile.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, particularly its interactions with a solvent and its own conformational flexibility. easychair.org In an MD simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water, ethanol), and the system's evolution would be tracked by solving Newton's equations of motion for every atom. easychair.orgosti.gov

Future Directions and Emerging Research Avenues for 4 Ethyl 2,6 Dihydroxynicotinonitrile

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 4-Ethyl-2,6-dihydroxynicotinonitrile scaffold is ripe for exploration beyond its foundational syntheses. The interplay between the hydroxyl groups, the nitrile, and the pyridine (B92270) ring system can lead to novel chemical transformations.

Future research will likely focus on the selective functionalization of the pyridine core. The hydroxyl groups, which confer acidic properties and exist in equilibrium with their 2,6-pyridinedione tautomer, are primary sites for derivatization. iipseries.orgiucr.org While reactions like O-alkylation and O-acylation are expected, more advanced catalytic methods could unlock unprecedented reactivity. For instance, modern cross-coupling reactions could be adapted for the C-H functionalization of the pyridine ring, a challenging but increasingly feasible area of research. nih.gov The electron-deficient nature of the ring, enhanced by the nitrile group, could be exploited in nucleophilic aromatic substitution reactions or in cycloaddition chemistry.

Another avenue involves the strategic manipulation of the nitrile group. While its hydrolysis or reduction represents a fundamental transformation, its role in directing metallation or participating in transition-metal-catalyzed reactions is an area of significant potential. Research into the regioselective derivatization of the molecule will be crucial for building complex molecular architectures.

Table 1: Potential Regioselective Reactions for Future Exploration

| Position/Functional Group | Potential Reaction Type | Target Functionality | Research Goal |

|---|---|---|---|

| C-3 or C-5 Position | Catalytic C-H Activation | Aryl, Alkyl, or Heteroatom groups | Direct and atom-economical functionalization of the pyridine core. |

| Hydroxyl (OH) Groups | O-Arylation (e.g., Buchwald-Hartwig) | O-Aryl ethers | Introduction of diverse aromatic substituents for tuning electronic properties. |

| Nitrile (CN) Group | Decyanative Coupling | Biaryl or Alkyl-Aryl linkage | Using the nitrile as a leaving group to forge new C-C bonds. |

| Pyridine Ring | Dearomatization Reactions | Saturated or Partially Saturated Rings | Access to 3D-scaffolds with novel stereochemical and biological profiles. |

Development of Asymmetric Synthetic Strategies

The creation of chiral molecules is a paramount objective in modern chemistry, particularly for pharmaceutical applications. numberanalytics.com Developing asymmetric syntheses for derivatives of this compound could provide access to enantiomerically pure compounds with potentially unique biological activities. Currently, the synthesis of chiral pyridines is a recognized challenge due to the difficulty in controlling stereochemistry on an aromatic ring. chim.it

Future efforts will likely concentrate on two main strategies:

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to introduce stereocenters. For this compound, this could involve the asymmetric hydrogenation of the pyridine ring to create chiral piperidine (B6355638) derivatives or the enantioselective functionalization of the ethyl group. researchgate.net Recent advances in iridium and rhodium catalysis for the asymmetric functionalization of pyridines, including allylation, could be adapted for this scaffold. chim.itacs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. numberanalytics.com This approach could be applied to achieve the diastereoselective alkylation or acylation of the pyridine ring or its tautomeric forms.

A key challenge will be the development of methods that can set stereocenters adjacent to the pyridine ring or create atropisomers if bulky groups are introduced, a strategy that has found success with other pyridine-based ligands. acs.org The synthesis of chiral derivatives would be a significant step towards evaluating their potential as ligands in catalysis or as single-enantiomer drug candidates.

Table 2: Prospective Asymmetric Approaches

| Asymmetric Method | Potential Application to Scaffold | Target Chiral Structure | Rationale |

|---|---|---|---|

| Enantioselective Hydrogenation | Reduction of the pyridine ring | Chiral substituted piperidones | Creates multiple stereocenters in a single step, providing access to saturated heterocycles. |

| Asymmetric C-H Functionalization | Allylation or alkylation at C-3/C-5 | Pyridines with chiral side chains | Direct introduction of chirality without pre-functionalization. acs.org |

| Chiral Phosphoric Acid Catalysis | Desymmetrization of prochiral derivatives | Enantioenriched functionalized pyridones | Powerful for creating quaternary stereocenters. |

| Kinetic Resolution | Selective reaction of one enantiomer | Resolution of a racemic mixture | Useful if a scalable racemic synthesis is established first. |

Integration into Automated Synthesis and Flow Chemistry Platforms

The paradigm of chemical synthesis is shifting towards automation and continuous flow processes, which offer enhanced safety, reproducibility, and efficiency over traditional batch methods. asynt.comsyrris.com Integrating the synthesis of this compound and its derivatives into such platforms is a logical future direction.

Automated synthesis platforms, often using robotics and software control, could enable the rapid generation of a library of derivatives. researchgate.netnih.gov By systematically varying reagents and reaction conditions, researchers could quickly explore the structure-activity relationship (SAR) for a particular biological target. syrris.comresearchgate.net This is particularly valuable in medicinal chemistry for accelerating the drug discovery process. youtube.com

Flow chemistry, where reactions are performed in a continuously flowing stream, is especially well-suited for the synthesis of heterocyclic compounds. frontiersin.orgsci-hub.se It allows for precise control over parameters like temperature and reaction time, and can handle hazardous reagents or intermediates more safely. asymchem.comacs.org The synthesis of nicotinonitrile derivatives, which may involve exothermic or multi-step reactions, could be significantly optimized using flow reactors. rsc.orgmdpi.com This would also facilitate scale-up production for further material or biological testing.

Advanced Material Science Applications

Pyridine-containing molecules are of significant interest in material science due to their electronic properties, coordination ability, and thermal stability. rsc.orgnumberanalytics.com The unique electronic profile of this compound—a π-deficient ring with donor (hydroxyl) and acceptor (nitrile) functionalities—makes it an attractive building block for advanced materials.

Potential applications include:

Porous Materials: The rigid structure and potential for hydrogen bonding make this molecule a candidate for constructing Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials have applications in gas storage, catalysis, and sensing.

Nonlinear Optical (NLO) Materials: Compounds with significant intramolecular charge transfer, a feature inherent in this molecule's design, can exhibit NLO properties. researchgate.net Further research could explore its potential for applications in telecommunications and optical computing.

Synergistic Approaches between Experimental and Computational Studies

The integration of computational chemistry with experimental synthesis and testing has become a powerful strategy in modern chemical research. jddhs.comjddhs.comacs.org This synergy is crucial for accelerating discovery and deepening the understanding of molecular behavior. For this compound, this combined approach holds immense promise.

Computational modeling, using techniques like Density Functional Theory (DFT), can predict key properties before a molecule is ever synthesized in the lab. nih.gov These predictions can include:

Reactivity and Reaction Mechanisms: Calculating transition states and reaction energies can help rationalize observed outcomes and predict new, undiscovered reaction pathways. acs.org

Electronic and Photophysical Properties: Modeling can forecast the HOMO/LUMO energy levels, absorption spectra, and other electronic characteristics, guiding the design of derivatives for specific material science applications. bioscipublisher.com

Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how derivatives might interact with biological targets like enzymes, prioritizing the synthesis of the most promising candidates for drug discovery. mdpi.com

This in silico screening reduces the time and resources spent on less promising experimental routes. The experimental results, in turn, provide crucial data to validate and refine the computational models, creating a powerful feedback loop that drives research forward more efficiently. nih.gov

Q & A

Basic: What are the key analytical techniques to confirm the structural identity of 4-Ethyl-2,6-dihydroxynicotinonitrile?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., ethyl, hydroxyl groups) and aromatic ring geometry. Compare chemical shifts with structurally similar nicotinonitrile derivatives (e.g., 2,5-Dichloro-4,6-dimethylnicotinonitrile) .

- Infrared (IR) Spectroscopy: Confirm hydroxyl (-OH) and nitrile (-CN) functional groups via characteristic absorption bands (~3200–3600 cm for -OH, ~2200 cm for -CN) .

- Mass Spectrometry (MS): Validate molecular weight using high-resolution MS (HRMS) and compare fragmentation patterns with computational predictions .

Advanced: How can computational methods resolve contradictions in spectroscopic or crystallographic data for this compound?

Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry and calculate theoretical NMR/IR spectra. Compare experimental vs. theoretical data to identify discrepancies (e.g., tautomerism or hydrogen bonding effects) .

- Hirshfeld Surface Analysis: Analyze crystal packing interactions (e.g., π–π stacking, CH–π bonds) from X-ray diffraction data to explain deviations in experimental vs. predicted solubility or stability .

- Molecular Electrostatic Potential (MEP) Maps: Predict reactive sites for nucleophilic/electrophilic attacks, aiding in reconciling reactivity data with structural observations .

Basic: What synthetic routes are optimal for producing this compound with high purity?

Answer:

- Stepwise Functionalization: Start with a nicotinonitrile core and introduce ethyl/hydroxyl groups via nucleophilic substitution or directed ortho-metalation. Monitor reaction progress using thin-layer chromatography (TLC).

- Purification: Use reverse-phase HPLC with a mobile phase of methanol/water (adjusted to pH 5.5 with phosphoric acid for enhanced resolution) to isolate the target compound .

- Validation: Confirm purity (>95%) via HPLC-UV at 254 nm and elemental analysis .

Advanced: How can researchers address discrepancies in solubility or stability data under varying experimental conditions?

Answer:

- Solubility Profiling: Conduct systematic studies using co-solvents (e.g., DMSO-water mixtures) or pH adjustments. Compare results with structurally analogous compounds (e.g., 2-Methoxy-4,6-diphenylnicotinonitrile) to identify trends .

- Stability Testing: Perform accelerated degradation studies (e.g., heat, light exposure) and analyze degradation products via LC-MS. Use kinetic modeling to predict shelf-life under storage conditions .

- Data Reconciliation: Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables (pH, temperature) causing contradictions .

Basic: What protocols ensure accurate quantification of this compound in complex matrices?

Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.

- Calibration Standards: Prepare a linear range (0.1–100 µg/mL) in a matrix-matched solvent to minimize matrix effects.

- Detection: Employ LC-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Validate with internal standards (e.g., deuterated analogs) .

Advanced: How can electronic properties of this compound be modeled to predict its pharmacological potential?

Answer:

- HOMO-LUMO Analysis: Calculate frontier molecular orbitals using DFT (e.g., B3LYP/6-311++G(d,p)) to assess redox activity and ligand-receptor binding affinity .

- Aromaticity Indices: Apply NICS (Nucleus-Independent Chemical Shift) to evaluate aromatic stabilization, which influences metabolic stability .

- ADMET Prediction: Use QSAR models to estimate absorption, distribution, and toxicity profiles based on logP, polar surface area, and hydrogen-bonding capacity .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use a fume hood during synthesis or weighing to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste as hazardous chemical material .

Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Answer:

- X-ray Diffraction: Resolve the crystal structure to identify key intermolecular interactions (e.g., hydrogen bonds, halogen contacts) that stabilize the active conformation.

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing hydroxyl with methoxy groups) while preserving critical interaction sites identified in the crystal lattice .

- Co-crystallization Studies: Co-crystallize with target enzymes (e.g., kinases) to map binding pockets and guide rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.